molecular formula C12H12N2 B1366657 Phenyl(pyridin-3-yl)methanamine CAS No. 58088-53-2

Phenyl(pyridin-3-yl)methanamine

Cat. No. B1366657
CAS RN: 58088-53-2
M. Wt: 184.24 g/mol
InChI Key: XDYKWHGBZMOSDC-UHFFFAOYSA-N
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Description

Phenyl(pyridin-3-yl)methanamine is an organic compound that belongs to the class of phenylpiperidines . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of Phenyl(pyridin-3-yl)methanamine involves various methodologies. For instance, one approach involves the remodeling of 3-formyl (aza)indoles/benzofurans via a ring cleavage reaction . Another method involves the synthesis of 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine derivatives .


Molecular Structure Analysis

The molecular formula of Phenyl(pyridin-3-yl)methanamine is C12H12N2 . The InChI code is 1S/C12H12N2/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h1-9,12H,13H2 . The molecular weight is 184.24 g/mol .


Chemical Reactions Analysis

Phenyl(pyridin-3-yl)methanamine can participate in various chemical reactions. For example, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Physical And Chemical Properties Analysis

Phenyl(pyridin-3-yl)methanamine has a molecular weight of 184.24 g/mol . It has a topological polar surface area of 38.9 Ų . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . It also has two rotatable bonds .

Scientific Research Applications

Catalytic Applications

  • Phenyl(pyridin-3-yl)methanamine derivatives have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These palladacycles have shown good catalytic activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Photocytotoxicity and Cellular Imaging

  • Iron(III) complexes with phenyl(pyridin-3-yl)methanamine have demonstrated significant photocytotoxic properties. They have shown potential in cellular imaging and as a photocytotoxic agent in red light, displaying notable interaction with cellular DNA and inducing cell death through apoptosis (Basu et al., 2014).

Anticonvulsant Activity

  • Schiff bases of 3-aminomethyl pyridine, which include phenyl(pyridin-3-yl)methanamine derivatives, have been synthesized and evaluated for anticonvulsant activity. Several compounds exhibited significant protection against seizures (Pandey & Srivastava, 2011).

Antiosteoclast Activity

  • Phenyl(pyridin-3-yl)methanamine derivatives have been used in the synthesis of compounds that show moderate to high antiosteoclast and osteoblast activity. This research is indicative of potential applications in bone health and osteoporosis treatment (Reddy et al., 2012).

Anticancer Activity

  • Palladium(II) and Platinum(II) complexes based on Phenyl(pyridin-3-yl)methanamine and other Schiff bases have been synthesized and characterized for their anticancer activity. These complexes showed promising results against various human cancerous cell lines (Mbugua et al., 2020).

Coordination Compounds in Cytotoxicity

  • Phenyl(pyridin-3-yl)methanamine-based copper and platinum complexes have been evaluated for their interaction with DNA and cytotoxic behavior in cells. The copper complex showed efficient cytotoxicity, highlighting the role of the metal ion in biological activity (Grau et al., 2018).

Safety And Hazards

Phenyl(pyridin-3-yl)methanamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Phenyl(pyridin-3-yl)methanamine and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of diverse functional groups on the pyridine scaffold . They can also be used in the synthesis of bioactive molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

phenyl(pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h1-9,12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYKWHGBZMOSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(pyridin-3-yl)methanamine

CAS RN

58088-53-2
Record name phenyl(pyridin-3-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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